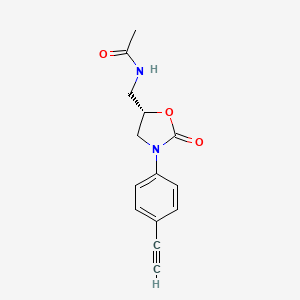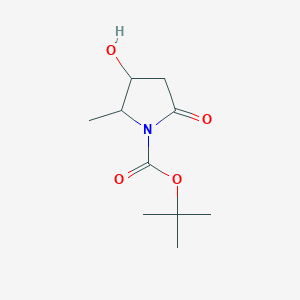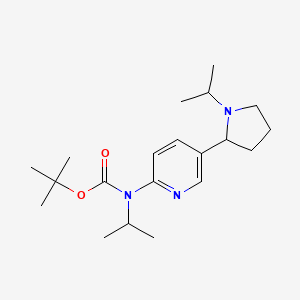![molecular formula C13H20O2 B11818161 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate, also known as Myrtanyl acetate, is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane and is characterized by its unique bicyclic structure. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate typically involves the esterification of myrtenol (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as Mo/W/Zn–SiO2, has been explored to enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Aplicaciones Científicas De Investigación
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Myrtenol: A related compound with a hydroxyl group instead of an acetate group.
Nopyl acetate: Another bicyclic compound with similar structural features.
Nopol: A compound with a similar bicyclic structure but different functional groups
Uniqueness
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-(6,6-dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate |
InChI |
InChI=1S/C13H20O2/c1-9(15-10(2)14)13-7-5-6-11(8-13)12(13,3)4/h5,7,9,11H,6,8H2,1-4H3 |
Clave InChI |
DQHHCGKQOMJFAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC(C1(C)C)CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)

![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)

![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)






